Z-D-Ser(TBu)-OH
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms within a molecule dictates its biological activity and safety chiralpedia.comwiley.com. Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates, providing pre-established stereocenters that are carried through a synthetic route wiley.combeck-shop.de. Their use is paramount for the efficient and selective construction of complex chiral targets, avoiding the often inefficient and costly separation of racemic mixtures.
Role of D-Amino Acid Derivatives in Stereoselective Transformations
While L-amino acids are the building blocks of proteins in nature, D-amino acids are increasingly recognized for their unique roles in biologically active molecules, including peptides, antibiotics, and natural products researchgate.netacs.org. Incorporating D-amino acid derivatives into synthetic strategies allows for the creation of molecules with distinct conformational properties and biological activities compared to their L-counterparts. These derivatives are essential for stereoselective transformations, ensuring the correct configuration at chiral centers, which is critical for drug efficacy and minimizing off-target effects chiralpedia.comresearchgate.net. The use of D-amino acid derivatives enables the synthesis of peptides with enhanced stability against enzymatic degradation and provides access to novel peptidomimetics with tailored pharmacological profiles acs.org.
N-Benzyloxycarbonyl-O-tert-butyl-D-serine as a Key Enantiopure Precursor
N-Benzyloxycarbonyl-O-tert-butyl-D-serine is a prime example of an enantiopure precursor that facilitates complex syntheses. Its D-configuration provides a specific stereochemical starting point ontosight.ai. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, while the tert-butyl (tBu) ether protects the hydroxyl group of the serine side chain wiley.comontosight.aiiris-biotech.de. This dual protection strategy is crucial because it prevents unwanted side reactions at these reactive sites during peptide bond formation or other synthetic manipulations ontosight.aiontosight.ai. The Z group is removable via catalytic hydrogenation, and the tBu group is typically cleaved under acidic conditions, offering orthogonal deprotection strategies that are vital for selective synthesis iris-biotech.debachem.commasterorganicchemistry.com. This compound’s structure makes it an indispensable precursor for incorporating D-serine residues into peptides, peptidomimetics, and other chiral molecules where precise stereochemical control is required wiley.comontosight.ai.
Historical Context and Evolution of Protective Group Strategies for Serine Derivatives
The development of effective protecting group strategies has been instrumental in the advancement of organic synthesis, particularly in the complex field of peptide chemistry.
Development of N-Benzyloxycarbonyl (Z) Protection in Peptide Chemistry
The N-Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, marked a significant milestone in peptide chemistry bachem.commasterorganicchemistry.comtotal-synthesis.com. This protecting group allowed for the controlled synthesis of peptides by masking the reactive α-amino group of amino acids. The Z group is stable under a variety of reaction conditions, including basic and mild acidic environments, and can be selectively removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) bachem.commasterorganicchemistry.comtotal-synthesis.com. Its introduction was crucial for the synthesis of previously inaccessible oligopeptides and laid the foundation for modern peptide synthesis bachem.comtotal-synthesis.com. While Fmoc (9-fluorenylmethoxycarbonyl) protection is now more prevalent in solid-phase peptide synthesis, the Z group remains valuable in solution-phase synthesis and for specific applications in organic synthesis bachem.compeptide.com.
Advancement of O-tert-butyl (tBu) Protection for Serine Hydroxyl Groups
Serine, with its reactive hydroxyl side chain, presents unique challenges in peptide synthesis. To prevent side reactions such as O-acylation or dehydration during peptide coupling, the hydroxyl group must be protected ontosight.aiontosight.airesearchgate.net. The tert-butyl (tBu) ether is a widely adopted protecting group for the hydroxyl functionalities of serine, threonine, and tyrosine iris-biotech.deontosight.airesearchgate.net. It is stable under the basic conditions used for Fmoc deprotection but can be readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA), which is typically employed for final peptide cleavage from solid supports iris-biotech.deontosight.aimasterorganicchemistry.com. This orthogonality with base-labile Nα-protecting groups like Fmoc makes the tBu group highly valuable in modern peptide synthesis strategies iris-biotech.deontosight.ai. The combination of Z (or Fmoc) protection on the amine and tBu protection on the hydroxyl group provides a robust system for incorporating serine residues into complex peptide sequences wiley.comontosight.aiiris-biotech.de.
Scope and Research Focus on N-Benzyloxycarbonyl-O-tert-butyl-D-serine in Contemporary Chemical Science
N-Benzyloxycarbonyl-O-tert-butyl-D-serine continues to be a subject of interest and application in contemporary chemical research. Its primary utility lies as a protected chiral building block in the synthesis of:
Complex Peptides and Peptidomimetics: The compound is essential for incorporating D-serine into peptides, which can alter their conformational stability, receptor binding affinity, and resistance to proteolysis wiley.comontosight.ai. This is particularly relevant in the development of peptide-based therapeutics and diagnostics wiley.comontosight.airesearchgate.net.
Modified Amino Acids and Natural Products: Researchers utilize Z-D-Ser(tBu)-OH in the synthesis of unnatural amino acids and complex natural products that feature D-serine moieties. Its protected nature allows for selective functionalization and coupling reactions wiley.comscribd.com.
Chiral Ligands and Catalysts: While less direct, derivatives of protected amino acids can sometimes serve as precursors for chiral ligands or catalysts used in asymmetric synthesis, leveraging their inherent chirality wikipedia.org.
The research focus often involves optimizing synthetic routes to this compound, exploring its reactivity in novel coupling reactions, and developing more efficient deprotection strategies. The demand for enantiomerically pure D-amino acid derivatives in drug discovery and materials science ensures the continued relevance of this compound in academic and industrial laboratories chiralpedia.comwiley.comresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyloxycarbonyl O Tert Butyl D Serine
Introduction of the N-Benzyloxycarbonyl (Z) Protecting Group
Optimization of Yield and Purity in Z-Protection
The introduction of the benzyloxycarbonyl (Z) protecting group onto the amino terminus of D-serine is a critical initial step. This is typically achieved using benzyl (B1604629) chloroformate (Cbz-Cl) or benzyl carbonate in the presence of a base. For instance, serine can be reacted with benzyl chloroformate in a biphasic system, such as diethyl ether/water, with magnesium oxide acting as a base to maintain an appropriate pH ucl.ac.uk. Alternatively, D-serine can be reacted with benzyl carbonate under basic conditions .
Optimization efforts focus on maximizing yield and purity by controlling reaction parameters such as temperature, reaction time, reagent stoichiometry, and the choice of base and solvent. While specific optimization data for Z-protection of D-serine is detailed in specialized literature, analogous protection of other amino acids, such as N-Boc-D-serine, has shown that reactions can be significantly accelerated and yields improved by conducting them at elevated temperatures (e.g., 50 °C) for shorter durations (1-2 hours) compared to room temperature reactions google.comgoogle.com.
Table 1: Conditions for Benzyloxycarbonyl (Z) Protection of Serine Derivatives
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (approx.) | Purity (approx.) | Citation |
| Benzyl chloroformate | MgO | Diethyl ether/water | 0 (ice-cold) | 2.5 h | Moderate to good | Not specified | ucl.ac.uk |
| Benzyl carbonate | Base | Not specified | Not specified | Not specified | Not specified | Not specified |
Introduction of the O-tert-butyl (tBu) Protecting Group
The tert-butyl (tBu) group is widely utilized in peptide synthesis to protect the hydroxyl functionalities of amino acids like serine, threonine, and tyrosine ontosight.aiiris-biotech.de. This protection is essential to prevent unwanted side reactions, such as esterification or acylation, during peptide coupling steps. The tBu ether is favored for its robustness under various reaction conditions encountered during peptide synthesis, including the basic conditions used for Fmoc deprotection, and its lability under acidic conditions for removal stackexchange.com.
Strategies for Hydroxyl Group Protection
Several strategies exist for introducing the tert-butyl protecting group onto the hydroxyl moiety of serine. A common method involves the acid-catalyzed reaction of a serine derivative with isobutylene (B52900). For instance, serine methyl ester hydrochloride can be reacted with isobutene in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like dioxane or methylene (B1212753) dichloride to yield O-tert-butyl serine methyl ester google.com. This intermediate can then be saponified to afford O-tert-butyl serine, which can subsequently be protected with the Z group. Alternatively, direct tert-butylation of N-protected serine might be achieved using tert-butyl halides or other tert-butylating agents under specific conditions.
Table 2: Conditions for O-tert-Butylation of Serine Derivatives
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (approx.) | Purity (approx.) | Citation |
| Serine methyl ester hydrochloride | Isobutene | p-Toluenesulfonic acid | Dioxane or Methylene dichloride | Not specified | Not specified | Not specified | Not specified | google.com |
Regioselectivity Considerations in O-Alkylation
Achieving regioselective protection is paramount in the synthesis of protected amino acids. When introducing the tert-butyl group onto serine, the primary goal is to alkylate the hydroxyl group without affecting the amino or carboxyl functionalities. The inherent nucleophilicity of the amino group and the potential for esterification of the carboxyl group necessitate careful selection of reaction conditions and the order of protection.
Typically, the amino group is protected first (e.g., with the Cbz group). Subsequently, under acidic conditions, such as those employed with isobutylene and a strong acid catalyst like p-toluenesulfonic acid, the hydroxyl group of serine is preferentially alkylated to form the tert-butyl ether google.com. This selectivity is often attributed to the reaction mechanism, where the acid protonates the isobutylene, generating a tert-butyl carbocation, which then reacts with the more accessible and less sterically hindered hydroxyl group. While other nucleophilic sites exist, the reaction conditions are generally optimized to favor O-alkylation.
Comparative Analysis of Synthetic Routes
The synthesis of Z-d-Ser(tBu)-OH can be approached through various synthetic routes, differing in the sequence of protection steps, the specific protecting groups employed, and the reagents used. While the strategy of N-protection followed by O-protection is common, alternative sequences or protection chemistries might be explored depending on downstream applications. For instance, some peptide synthesis strategies aim to minimize the use of protecting groups altogether, which can enhance efficiency and reduce waste cpcscientific.comnih.govchemrxiv.org. However, for standard SPPS, the Z/tBu protection scheme remains a reliable method.
Green Chemistry Principles in Synthesis
The synthesis of protected amino acids, including this compound, can be evaluated through the lens of green chemistry principles chemrxiv.orgpeptide.comacs.orgskpharmteco.comnih.gov. Key principles relevant to this synthesis include:
Waste Prevention: Designing syntheses to minimize or eliminate waste generation.
Atom Economy: Maximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses: Employing and generating substances with little or no toxicity.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and separation agents.
While the standard Z/tBu protection strategy is well-established, research continues to explore greener alternatives, such as reducing solvent usage, employing catalytic methods, or developing protecting groups that are more easily removed with less hazardous reagents cpcscientific.compeptide.com. For instance, the removal of tBu groups typically requires strong acids like trifluoroacetic acid (TFA), which, while effective, necessitates careful handling and waste management stackexchange.comiris-biotech.de. The development of more environmentally benign methods for protection and deprotection remains an active area of research in peptide chemistry cpcscientific.compeptide.com.
Compound Name Table:
| Abbreviation | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-O-tert-butyl-D-serine |
| Z-protection | Benzyloxycarbonyl protection |
| tBu | tert-butyl |
| Cbz | Benzyloxycarbonyl |
| D-serine | D-serine |
| SPPS | Solid-Phase Peptide Synthesis |
| TFA | Trifluoroacetic Acid |
| Boc | tert-butyloxycarbonyl |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Cbz-Cl | Benzyl chloroformate |
| MgO | Magnesium oxide |
| p-TsOH | p-Toluenesulfonic acid |
| N-Boc-D-serine | N-tert-butyloxycarbonyl-D-serine |
| O-tert-butyl serine | O-tert-butyl-serine |
| N-Fmoc-O-tert-butyl-serine | N-9-fluorenylmethoxycarbonyl-O-tert-butyl-serine |
Advanced Applications in Peptide and Biomolecule Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Benzyloxycarbonyl-O-tert-butyl-D-serine
N-Benzyloxycarbonyl-O-tert-butyl-D-serine, often abbreviated as Z-D-Ser(tBu)-OH, serves as a critical protected amino acid building block in the field of peptide synthesis. Its utility is particularly pronounced in Solid-Phase Peptide Synthesis (SPPS), a methodology that has revolutionized the efficient and automated construction of peptide chains. The strategic incorporation of this D-enantiomer of serine, with its amino group protected by the benzyloxycarbonyl (Z or Cbz) moiety and its hydroxyl side chain protected by a tert-butyl (tBu) ether, offers distinct advantages for controlling reactivity and ensuring the integrity of the synthesized peptide.
Compatibility with Orthogonal Protecting Group Strategies
The protecting groups on N-Benzyloxycarbonyl-O-tert-butyl-D-serine are chosen for their compatibility with orthogonal protecting group strategies, a cornerstone of efficient peptide synthesis iris-biotech.deresearchgate.net. Orthogonal protection refers to the ability to remove one protecting group selectively without affecting others on the same molecule or other molecules in the reaction mixture. The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a method that is orthogonal to acid-labile or base-labile protecting groups commonly used for other amino acid side chains or the N-terminus in Fmoc-based SPPS iris-biotech.de. Similarly, the tert-butyl (tBu) ether protecting the serine hydroxyl group is generally cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) iris-biotech.de. This acid lability is often compatible with other protecting groups that are removed by hydrogenation or base treatment, allowing for precise control over the deprotection process and the selective unveiling of functional groups for further modification or final cleavage from the resin iris-biotech.de.
Minimization of Racemization during Coupling
A significant challenge in peptide synthesis is the minimization of racemization, the loss of stereochemical integrity at the chiral alpha-carbon of amino acids during the activation and coupling steps. N-Benzyloxycarbonyl-O-tert-butyl-D-serine, by virtue of its N-terminal benzyloxycarbonyl (Z) protection, contributes to suppressing racemization spbu.ru. The Z group is known to be effective in preventing the formation of oxazolones, which are common intermediates that lead to racemization, particularly during the activation of the carboxyl group for peptide bond formation spbu.ru. While the primary focus for racemization control in modern SPPS often lies with the coupling reagents and activation methods, the inherent stability offered by the Z-protected amino group in this compound provides an additional layer of protection against stereochemical scrambling, especially when synthesizing peptides with sensitive sequences or when employing specific coupling chemistries spbu.ru.
Cleavage and Deprotection Protocols in SPPS
The final stages of SPPS involve the cleavage of the synthesized peptide from the solid support and the removal of any remaining side-chain protecting groups. For peptides synthesized using N-Benzyloxycarbonyl-O-tert-butyl-D-serine, the tert-butyl ether protecting the serine side chain is typically removed concurrently with other acid-labile side-chain protecting groups during the final cleavage step, commonly employing strong acids like trifluoroacetic acid (TFA) iris-biotech.de. The benzyloxycarbonyl (Z) group, however, is usually removed via catalytic hydrogenation. This latter method is often applied after cleavage from the resin, or in specific cases, while the peptide is still attached to the resin if the resin and other protecting groups are compatible with hydrogenation conditions. The choice of cleavage cocktail and deprotection strategy depends on the specific protecting groups used throughout the synthesis and the nature of the peptide sequence iris-biotech.de.
Solution-Phase Peptide Synthesis Incorporating N-Benzyloxycarbonyl-O-tert-butyl-D-serine
Beyond SPPS, N-Benzyloxycarbonyl-O-tert-butyl-D-serine also finds application in solution-phase peptide synthesis, particularly in strategies involving the condensation of larger peptide fragments (segment condensation).
Segment Condensation Strategies
In solution-phase peptide synthesis, particularly when constructing longer or complex peptides, segment condensation is a powerful technique. This involves synthesizing smaller peptide fragments separately and then coupling these fragments together to form the final peptide. N-Benzyloxycarbonyl-O-tert-butyl-D-serine is valuable in this approach as it allows for the preparation of protected peptide fragments containing the D-serine residue researchgate.net. The Z and tBu protecting groups ensure that the fragment can be handled and coupled without premature reactions at the amino or hydroxyl termini. The Z group, removable by hydrogenation, is particularly useful for fragment condensation as it can be removed without affecting acid-labile or base-labile protecting groups that might be present on other amino acid side chains within the fragments. This orthogonal deprotection capability is crucial for selectively coupling fragments at specific points, thereby building complex peptide architectures in a controlled manner researchgate.netspbu.ruresearchgate.net. The use of protected D-serine derivatives like this compound in segment condensation allows for the synthesis of peptides that might be challenging to assemble linearly using SPPS alone, offering flexibility in designing synthetic routes for complex biomolecules.
Compound List:
| Common Abbreviation | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-O-tert-butyl-D-serine |
| This compound | N-Benzyloxycarbonyl-O-tert-butyl-D-serine |
| Cbthis compound | N-Carbobenzyloxy-O-tert-butyl-D-serine |
| Z-D-Serine(tBu)-OH | N-Benzyloxycarbonyl-O-tert-butyl-D-serine |
| N-Cbz-O-tBu-D-Ser-OH | N-Carbobenzyloxy-O-tert-butyl-D-serine |
Enantiomeric Purity and Stereochemical Integrity in Research Applications
Analytical Techniques for Stereochemical Purity Determination
Ensuring the enantiomeric purity of Z-D-Ser(tbu)-oh is a crucial quality control step. Several analytical methods are employed to quantify the presence of the unwanted L-enantiomer. cat-online.comthieme-connect.de
Chiral Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. phenomenex.comu-tokyo.ac.jp This method allows for the direct separation and quantification of the D- and L-enantiomers of protected amino acids like this compound.
Key Principles and Findings:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the chiral separation of Fmoc-protected amino acids, a class of compounds structurally related to Z-protected amino acids. phenomenex.comwindows.net These phases create a chiral environment that leads to differential interactions with the two enantiomers, resulting in different retention times.
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. For acidic derivatives, mobile phases typically consist of an organic modifier like acetonitrile (B52724) or methanol (B129727) with acidic additives such as trifluoroacetic acid (TFA) or formic acid. phenomenex.com The precise ratio and type of solvent and additive can be adjusted to improve resolution and retention times. phenomenex.comu-tokyo.ac.jp
Detection: Detection is commonly performed using a UV detector, as the Z-group (benzyloxycarbonyl) provides a strong chromophore. cat-online.com
Quantitative Analysis: By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated. High-quality this compound should exhibit a high enantiomeric purity, often exceeding 99%. cem.comwatanabechem.co.jp
A study on the enantioseparation of 19 common Fmoc-protected α-amino acids using four different polysaccharide-based CSPs demonstrated the effectiveness of this approach. The study found that Lux Cellulose-2 and Lux Cellulose-3 columns were particularly successful, achieving baseline resolution for most of the tested compounds in under 25 minutes. phenomenex.com For Fmoc-Ser(tBu)-OH, a related compound, baseline resolution was achieved on a Lux Cellulose-3 column using a mobile phase of acetonitrile and 0.1% TFA. windows.net
| Parameter | Condition |
|---|---|
| Column | Lux Cellulose-3 |
| Mobile Phase | Acetonitrile / 0.1% TFA (40:60) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Resolution (Rs) | 2.87 |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives
NMR spectroscopy is another valuable tool for assessing enantiomeric purity. While standard NMR cannot distinguish between enantiomers, the addition of a chiral resolving agent or a chiral solvating agent can induce diastereomeric interactions, leading to separate signals for each enantiomer. nih.govnih.govscispace.com
Key Principles and Findings:
Chiral Resolving Agents: These agents react with the enantiomers to form diastereomers, which have distinct NMR spectra. nih.gov However, this method requires a chemical reaction and subsequent purification.
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte. This interaction is sufficient to cause chemical shift non-equivalence in the NMR spectrum, allowing for the direct observation and quantification of each enantiomer in the mixture. thieme-connect.de
Lanthanide Shift Reagents (LSRs): Chiral lanthanide complexes, such as Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are often used as chiral shift reagents. They coordinate to the analyte and induce large shifts in the NMR spectrum, with the magnitude of the shift differing for each enantiomer. thieme-connect.de
Achiral Resolving Agents: Recent developments have shown that even symmetrical, achiral molecules can be used as resolving agents. These molecules complex with the analyte in a way that induces chemical shift non-equivalence in the ¹H NMR spectra, providing a linear response between the enantiomeric excess and the observed signal separation. nih.gov
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it is a classic and rapid method for confirming the presence of a specific enantiomer, it is generally not suitable for the precise determination of high enantiomeric purities.
Key Principles and Findings:
Specific Rotation: Each enantiomer rotates light by an equal magnitude but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound. For Fmoc-D-Ser(tBu)-OH, a specific rotation value is often reported on certificates of analysis as a confirmation of its chirality. sigmaaldrich.com
Limitations: The accuracy of polarimetry for determining enantiomeric excess is limited. The measured rotation can be influenced by temperature, solvent, concentration, and the presence of impurities. It is not sensitive enough to accurately quantify small amounts of the undesired enantiomer, making it less reliable than chromatographic or NMR methods for determining high levels of enantiomeric purity. thieme-connect.de
Factors Influencing Stereochemical Integrity During Synthetic Manipulations
The stereochemical integrity of this compound can be compromised during its use in peptide synthesis, primarily through epimerization. thieme-connect.de Epimerization is the change in the configuration at one of several stereogenic centers in a molecule, which in this case would convert the desired D-amino acid into the L-amino acid.
Epimerization in Coupling Reactions
The most common step where stereochemical integrity is at risk is during the activation of the carboxyl group for peptide bond formation. bachem.comspbu.ru
Key Mechanisms and Research Findings:
Oxazolone (B7731731) Formation: The primary mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side, resulting in a mixture of D and L enantiomers. spbu.runih.gov
Influence of Coupling Reagents: The choice of coupling reagent and any additives significantly impacts the rate of epimerization. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) when used alone can lead to significant racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) suppresses oxazolone formation and thus reduces epimerization. bachem.com Phosphonium-based reagents (e.g., BOP, PyBOP) and aminium/uronium-based reagents (e.g., HBTU, HATU) are also widely used, often in combination with additives to minimize this side reaction. bachem.comnih.gov
Base Strength: The presence and strength of the base used in the coupling reaction are critical. Stronger bases, like diisopropylethylamine (DIPEA), can increase the risk of epimerization compared to weaker bases like N-methylmorpholine (NMM) or sym-collidine. bachem.comnih.gov
Amino Acid Structure: The structure of the amino acid itself can influence its susceptibility to epimerization. While serine is not among the most prone amino acids like histidine or cysteine, the risk is still present, especially under harsh coupling conditions. nih.govpeptide.com
| Factor | High Risk Condition | Low Risk Condition |
|---|---|---|
| Coupling Reagent | Carbodiimides (e.g., DCC) alone | Carbodiimides with additives (HOBt, Oxyma), Phosphonium/Uronium reagents (HATU) |
| Base | Strong, sterically hindered bases (e.g., DIPEA) | Weaker bases (e.g., NMM, sym-collidine) or no base if possible |
| Solvent | Polar aprotic (e.g., DMF) can sometimes promote epimerization | Less polar solvents (e.g., DCM) may reduce risk |
| Temperature | Elevated temperatures | Low temperatures (e.g., 0 °C) |
Stability of Protecting Groups Under Reaction Conditions
The stability of both the N-terminal Z (benzyloxycarbonyl) group and the side-chain tBu (tert-butyl) group is crucial for preventing unwanted side reactions that could indirectly affect stereochemical integrity.
Z-Protecting Group Stability:
The Z-group is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the mildly acidic conditions sometimes used for cleaving peptides from highly acid-labile resins. researchgate.netug.edu.pl
It is primarily removed by strong acidic conditions (e.g., HBr in acetic acid) or, more commonly, by catalytic hydrogenation. thieme-connect.de This orthogonality allows for its use in various synthetic strategies.
tBu-Protecting Group Stability:
The tert-butyl ether protecting the serine side chain is robust and stable to a wide range of reaction conditions, including basic and nucleophilic reagents. stackexchange.comiris-biotech.de
Its primary lability is to strong acids. It is typically removed during the final cleavage step from the resin using high concentrations of trifluoroacetic acid (TFA), often in the presence of scavengers. iris-biotech.depeptide.com This stability under most synthetic steps ensures that the side-chain hydroxyl group does not participate in unwanted reactions. stackexchange.com
The bulkiness of the tBu group can also help prevent certain side reactions, such as the formation of diketopiperazines at the dipeptide stage. ug.edu.pl
Implications of Enantiomeric Purity in Biological and Medicinal Chemistry Research
The precise three-dimensional arrangement of atoms, or stereochemistry, is a pivotal factor in the interaction between molecules and biological systems. In drug discovery and medicinal chemistry, the use of enantiomerically pure compounds is paramount, as different enantiomers of a chiral drug can exhibit widely different biological activities. The incorporation of a D-amino acid like this compound into a peptide or other complex molecule fundamentally alters its stereochemical identity, leading to significant consequences for its biological function. nih.govresearchgate.net
Biological receptors, such as enzymes and cell-surface receptors, are themselves chiral macromolecules. nih.gov Their binding sites are structured to recognize and interact with ligands of a specific stereochemistry. This principle of stereoselectivity is often explained by the Easson-Stedman "three-point attachment" model, which posits that for a molecule to be stereospecifically recognized, it must interact with the receptor at a minimum of three distinct points. researchgate.netnih.gov If one enantiomer fulfills this three-point interaction, its mirror image (enantiomer) often cannot, leading to a significant difference in binding affinity.
The difference in binding affinity driven by stereochemistry directly translates to a difference in biological activity. nih.gov One enantiomer may act as a potent agonist or inhibitor, while the other may be significantly less active or even exhibit a completely different or antagonistic effect. researchgate.net Furthermore, incorporating D-amino acids can enhance the metabolic stability of peptides by making them resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. mdpi.comvulcanchem.com
Numerous studies illustrate the profound impact of stereochemistry on biological activity. For instance, research on the nature-inspired compound 3-Br-acivicin revealed that only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity against Plasmodium falciparum. This suggests that a stereoselective uptake mechanism or a specific orientation for binding to its target enzyme, or both, is crucial for its effect. nih.gov
Table 1: Effect of Stereochemistry on the Antimalarial Activity of 3-Br-acivicin Isomers Data sourced from a study on 3-Br-acivicin isomers and their activity against the CQ-resistant W2 strain of P. falciparum. nih.gov
| Compound Isomer | Configuration | IC₅₀ (µM) against P. falciparum (W2 strain) |
|---|---|---|
| Isomer 1 | (5S, αS) | 0.25 ± 0.03 |
| Isomer 2 | (5R, αR) | > 50 |
| Isomer 3 | (5S, αR) | > 50 |
| Isomer 4 | (5R, αS) | > 50 |
Similarly, a study on the enantiomers of Bavachinin, a flavonoid with reported agonist activity for peroxisome proliferator-activated receptor-gamma (PPAR-γ), demonstrated a clear difference in potency. After synthesizing and separating the racemic mixture, the (R)- and (S)-enantiomers were found to have distinct IC₅₀ values. biocrick.com
Table 2: PPAR-γ Agonist Activity of Bavachinin Enantiomers Data from a competitive binding assay evaluating the agonist activity of Bavachinin enantiomers. biocrick.com
| Enantiomer | Optical Purity | IC₅₀ (nM) |
|---|---|---|
| (S)-Bavachinin | ≥97.5% | 616.7 |
| (R)-Bavachinin | ≥97.5% | 471.2 |
These examples underscore a fundamental principle in medicinal chemistry: stereochemical integrity is a critical determinant of a molecule's biological profile. The use of enantiomerically pure building blocks like this compound is therefore an essential strategy for synthesizing novel therapeutic agents with optimized potency, selectivity, and metabolic stability. mdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-alpha-Benzyloxycarbonyl-O-t-butyl-D-serine | This compound |
| Nα-Fmoc-L-Serine(tert-butyl) | Fmoc-L-Ser(tBu)-OH |
| Nα-Fmoc-D-Serine(tert-butyl) | Fmoc-D-Ser(tBu)-OH |
| 3-Bromo-acivicin | 3-Br-acivicin |
Role in Medicinal Chemistry Research and Drug Discovery
Precursor for Biologically Active Molecules
The protected D-serine derivative is widely utilized as a precursor for synthesizing molecules with diverse biological activities.
Synthesis of Peptides with Therapeutic Potential
Z-D-Ser(tbu)-OH is instrumental in the synthesis of peptides designed for therapeutic applications. The tert-butyl protecting group on the serine hydroxyl side chain offers stability and can be selectively removed under specific conditions, allowing for controlled peptide chain elongation and modification. This is particularly useful in creating modified peptides that exhibit enhanced stability, improved bioavailability, or altered biological activity compared to their unprotected counterparts. Researchers employ this derivative in solid-phase peptide synthesis (SPPS) to introduce D-serine residues into peptide sequences, which can confer unique conformational properties or resistance to enzymatic degradation chemimpex.comsigmaaldrich.comunibe.ch.
Development of Enzyme Inhibitors
This compound is also a key component in the design and synthesis of enzyme inhibitors. For instance, serine derivatives, including those incorporating protected serine residues, have been explored as inhibitors for proteases like the SARS coronavirus 3CL protease. Structure-activity relationship (SAR) studies involving serine derivatives have identified compounds with significant inhibitory activity, demonstrating the utility of such building blocks in developing targeted enzyme inhibitors nih.govmdpi.comnih.gov. The specific placement and protection of the serine residue can influence the inhibitor's binding affinity and selectivity for its target enzyme.
Exploration in Anti-infective and Antitumor Agents
The versatility of this compound extends to its use in developing agents against infectious diseases and cancer. Protected amino acids are fundamental in constructing peptidomimetics and other complex organic molecules that can exhibit antimicrobial or antitumor properties. While direct mentions of this compound in the context of specific anti-infective or antitumor agents are less prevalent in the reviewed literature, its role as a general amino acid building block for peptide-based therapeutics and small molecules means it indirectly contributes to these research areas. For example, studies on tannins and related compounds as selective cytotoxic agents for antitumor activity highlight the diverse chemical scaffolds explored in cancer research, where amino acid derivatives could serve as synthetic intermediates nih.govnih.gov. Similarly, research into novel antibacterial agents often involves the synthesis of peptides or peptidomimetics where protected amino acids are essential unibe.chnih.gov.
Contribution to Structure-Activity Relationship (SAR) Studies
This compound is a valuable tool in SAR studies, enabling systematic modifications to understand how molecular structure relates to biological activity.
Modulation of Ligand Binding and Selectivity
By incorporating this compound into molecular scaffolds, researchers can investigate how structural variations affect ligand binding to biological targets. The tert-butyl protecting group, for instance, can influence the steric and electronic properties of the molecule, thereby modulating its interaction with binding pockets. SAR studies often involve synthesizing a series of related compounds where specific functional groups or protecting groups are systematically altered to observe changes in binding affinity and selectivity. This approach is critical for optimizing lead compounds in drug discovery nih.govoncodesign-services.comresearchgate.net.
Design of Novel Chemical Entities
The compound serves as a versatile starting material for designing novel chemical entities with potential therapeutic benefits. Its protected functional groups allow for diverse synthetic transformations, leading to the creation of libraries of compounds for screening against various biological targets. For example, in the development of enzyme inhibitors, modifications around the serine residue can lead to new classes of compounds with improved potency or selectivity nih.govoup.comsemmelweis.hu. The ability to precisely control the incorporation and subsequent deprotection of the D-serine unit is key to building complex molecular architectures for drug discovery.
Compound List
Applications in Probe Synthesis for Biochemical Investigations
The synthesis of biochemical probes is a critical area in medicinal chemistry, enabling the study of biological processes, target identification, and drug mechanism elucidation. These probes often incorporate specific modifications, such as labels or affinity tags, into peptide sequences to facilitate detection, localization, or interaction studies.
Preparation of Labeled Peptides
Labeled peptides are essential tools for a variety of biochemical investigations, including tracking peptide localization within cells, quantifying peptide levels, and studying peptide-protein interactions. Labeling can involve isotopes for mass spectrometry, fluorescent tags for imaging, or biotin (B1667282) for affinity-based detection. While this compound is a recognized derivative used in general peptide synthesis, specific research findings detailing its direct application in the preparation of peptides for biochemical labeling purposes were not identified in the provided search results. Its structure as a protected D-amino acid suggests potential utility as a component in custom peptide synthesis for creating modified peptides, which could subsequently be labeled. However, concrete examples of such applications with this compound are not documented in the available literature.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for N-Benzyloxycarbonyl-O-tert-butyl-D-serine
The development of efficient and stereoselective synthetic routes to protected amino acids like z-d-Ser(tbu)-oh remains a critical area of research. Future efforts are likely to focus on refining existing methods and exploring new catalytic and enzymatic approaches.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers a powerful strategy for the enantioselective production of chiral molecules. For this compound, future research may explore novel transition metal catalysts or organocatalysts capable of mediating key bond-forming reactions with high stereocontrol. This could involve developing new chiral ligands or catalyst systems that can efficiently introduce the desired stereochemistry at the alpha-carbon of serine, or facilitate the selective protection of its functional groups. For instance, research into enantioselective synthesis of protected D-serine derivatives from precursors like tetrahydrooxazin-4-one via hetero Diels-Alder reactions has been noted acs.orgacs.orgresearchgate.net. Advances in this area could lead to more sustainable and atom-economical syntheses, potentially reducing the need for extensive purification steps.
Chemoenzymatic Transformations
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, presents an attractive route for producing complex molecules with high selectivity and under mild conditions. Future research may investigate the use of specific enzymes, such as proteases or hydrolases, for the selective synthesis or modification of this compound or its precursors. For example, while papain is known for its stereospecificity towards L-amino acids, research is ongoing to engineer proteases with broadened specificity for D-amino acids to generate peptides with enhanced biostability acs.org. Exploring enzymes that can catalyze the selective protection or deprotection of serine derivatives, or even perform stereoselective transformations on racemic mixtures, could offer greener and more efficient synthetic pathways.
Exploration of N-Benzyloxycarbonyl-O-tert-butyl-D-serine in Materials Science
The unique structural features of this compound, particularly its protected chiral amino acid backbone, make it a promising candidate for incorporation into advanced materials.
Self-Assembly of Peptides and Peptidomimetics
Peptide self-assembly is a fundamental process for creating ordered nanostructures and functional materials. This compound can serve as a building block in the design of novel peptides and peptidomimetics that exhibit controlled self-assembly. Research has shown that various N-protected amino acids, such as Fmoc-protected amino acids, can spontaneously self-assemble into 3D fibrous networks, forming hydrogels mdpi.comencyclopedia.pub. Future work could focus on how the specific protection groups (Cbz and tert-butyl) and the D-configuration of serine in this compound influence the self-assembly behavior, leading to materials with tailored properties for applications in drug delivery, tissue engineering, or biosensing. The incorporation of such protected amino acids into peptide amphiphiles or cyclic peptides is also an avenue for developing advanced self-assembling systems science.govresearchgate.netuq.edu.au.
Development of Bio-Inspired Materials
The field of bio-inspired materials aims to create synthetic materials that mimic the structure and function of biological systems. This compound, as a derivative of a natural amino acid, is well-suited for this purpose. Future research could explore its use in creating biomimetic hydrogels, scaffolds for tissue engineering, or functional coatings. For instance, D-amino acids have been incorporated into hydrogel nanocomposites to prevent biofilm growth and aid in wound healing encyclopedia.pub. The potential to integrate this compound into polymers or hybrid systems could lead to materials with enhanced biocompatibility, specific mechanical properties, or controlled release capabilities, drawing inspiration from natural protein structures and functions.
Integration with Advanced High-Throughput Synthesis Platforms
The efficiency and speed of modern chemical synthesis are increasingly driven by high-throughput platforms and automation. This compound can be readily integrated into these systems for rapid library synthesis and screening.
Solid-phase peptide synthesis (SPPS) is a cornerstone of automated peptide production, utilizing protected amino acids coupled sequentially to a solid support creative-peptides.comnih.gov. The use of Nα-protected amino acids, such as those with Fmoc or Boc protecting groups, is standard in SPPS, and similar strategies can be applied to this compound. Future directions involve optimizing the incorporation of such modified amino acids into automated workflows for the rapid generation of diverse peptide libraries. These libraries could be screened for new therapeutic agents, catalysts, or materials with specific functionalities. The development of new synthesis platforms, including flow-based systems and microwave-assisted SPPS, further enhances the capabilities for synthesizing complex peptide sequences efficiently google.combiotech-labs.fit.
Computational Chemistry and Rational Design in Compound Utilization
Computational chemistry plays a pivotal role in understanding molecular interactions, predicting properties, and guiding the design of novel compounds. For This compound , these approaches can elucidate its behavior in biological systems and inform its application in various research contexts.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling aims to forecast a compound's chemical reactivity, selectivity, and pharmacokinetic properties based on its molecular structure. Specific research findings detailing predictive modeling for the reactivity and selectivity of This compound were not identified in the provided search results. However, the computational prediction of physicochemical properties, such as pKa and LogP, is a standard practice for such derivatives, offering insights into their behavior in different environments chemicalbook.comchemsrc.com.
Potential in Neglected Tropical Diseases and Emerging Pathogens Research
The exploration of novel chemical entities for therapeutic interventions against neglected tropical diseases (NTDs) and emerging pathogens is a critical area of research. However, the provided search results did not yield information regarding the potential applications of This compound in neglected tropical diseases or emerging pathogens research. The research context found for D-serine derivatives primarily relates to neurological functions and associated disorders frontiersin.orgresearchgate.netnih.gov. Further investigation would be required to explore any potential utility of This compound in these specific disease areas.
Compound Data Table
| Property | Value | Source Index |
| CAS Number | 65806-90-8 | chemicalbook.comchemsrc.comchemwhat.comscbt.comiris-biotech.debldpharm.comruifuchemical.combachem.comruifuchemical.comcymitquimica.com |
| Molecular Formula | C₁₅H₂₁NO₅ | scbt.comiris-biotech.deruifuchemical.com |
| Molecular Weight | 295.335 g/mol | chemsrc.comscbt.comiris-biotech.debachem.comcymitquimica.com |
| LogP | 0.88 | chemsrc.com |
| pKa (Predicted) | 3.54±0.10 | chemicalbook.com |
| PSA | 84.86000 | chemsrc.com |
| Density | 1.2±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 266.0±30.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 114.6±24.6 °C | chemsrc.com |
| Vapour Pressure | 0.0±1.1 mmHg at 25°C | chemsrc.com |
| Index of Refraction | 1.523 | chemsrc.com |
| Storage Temperature | -15°C or 2-8°C | chemsrc.comiris-biotech.de |
Q & A
Q. How can the P-E/I-C-O framework structure studies on this compound’s role in peptide bioactivity?
- Methodological Answer :
- Population (P) : Target peptide sequences (e.g., antimicrobial peptides).
- Exposure/Intervention (E/I) : Incorporation of this compound vs. native serine.
- Comparison (C) : Bioactivity of peptides with/without tert-butyl protection.
- Outcome (O) : Measured via minimum inhibitory concentration (MIC) assays or cytotoxicity profiles.
Predefine "shell" tables to capture variables (e.g., MIC values, HPLC retention times) for systematic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
